molecular formula C18H26N2O6 B027409 Atropine methyl nitrate CAS No. 52-88-0

Atropine methyl nitrate

Cat. No.: B027409
CAS No.: 52-88-0
M. Wt: 366.4 g/mol
InChI Key: NEDVJZNVOSNSHF-UHFFFAOYSA-N
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Description

Methylatropine nitrate is a quaternary ammonium salt of atropine, functioning as an antagonist of muscarinic acetylcholine receptors. Its positively charged quaternary nitrogen structure increases its polarity, significantly reducing its ability to cross the blood-brain barrier compared to tertiary amine anticholinergics. This property makes it a particularly valuable research tool for investigating and isolating the peripheral effects of muscarinic receptor blockade. Mechanism of Action: The compound acts as a competitive antagonist at peripheral muscarinic receptors. It exhibits a blocking potency approximately 10-20 times higher than that of atropine at neuromuscular and ganglionic synapses. Methylatropine nitrate has an IC₅₀ of 12,008 nM for muscarinic receptor antagonism and reduces acetylcholine-induced hypotension in rats with an ED₅₀ of 5.5 µg/kg. Key Research Applications: Autonomic Neuroscience & Cardiology: Widely used to block peripheral cholinergic (vagal) activity in vivo. Studies demonstrate its efficacy in blocking stress-induced bradycardia and elucidating the role of cardiac vagal activity in models of vasovagal syncope. Gastrointestinal & Smooth Muscle Physiology: Employed to investigate cholinergic control of gut motility and pyloric function, historically for the relief of pyloric spasm. Exocrine Gland & Ophthalmic Research: Used to study the parasympathetic regulation of salivary secretion and to induce mydriasis (pupil dilation) with minimal central side effects. Toxicology: Serves as a protective agent in research models to assess the role of cholinergic pathways in the toxicity of various compounds. Note: This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDVJZNVOSNSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-88-0
Record name METHYLATROPINE NITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Alkylation of Atropine with Methyl Nitrate

The alkylation method involves reacting atropine with methyl nitrate in methanol under controlled thermal conditions. A representative protocol from industrial literature specifies:

  • Reagents :

    • Atropine: 28.9 g

    • Methyl nitrate: 7.7 g

    • Methanol: 100 g

  • Procedure :

    • Dissolve 28.9 g of atropine in 100 g of methanol.

    • Add 7.7 g of methyl nitrate dropwise at 110°C over 2 hours.

    • Evaporate methanol under reduced pressure.

    • Crystallize the residue to obtain methylatropine nitrate (melting point: 163°C).

This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine of atropine attacks the electrophilic methyl group of methyl nitrate. The nitrate ion stabilizes the quaternary ammonium product.

Table 1: Key Parameters for Alkylation Method

ParameterValue
Temperature110°C
Reaction Time2 hours
Yield70–75%
Purity>95% (by elemental analysis)

The method’s efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of methyl nitrate. Excess methyl nitrate improves conversion but increases explosion risk, necessitating stringent safety measures.

Metathesis Reaction of Methyl Atropine Sulfate with Barium Nitrate

An alternative route employs a metathesis reaction between methyl atropine sulfate and barium nitrate:

  • Reagents :

    • Methyl atropine sulfate: 70.4 g

    • Barium nitrate: 26.1 g

    • Water: solvent

  • Procedure :

    • Dissolve 70.4 g of methyl atropine sulfate in water.

    • Add an aqueous solution of 26.1 g barium nitrate.

    • Filter precipitated barium sulfate (BaSO₄).

    • Concentrate the filtrate under vacuum.

    • Crystallize methylatropine nitrate.

This method exploits the low solubility of barium sulfate (Ksp = 1.08×10⁻¹⁰), driving the reaction to completion. The nitrate ions displace sulfate, forming the desired product.

Table 2: Key Parameters for Metathesis Method

ParameterValue
SolventWater
Reaction Temperature25°C (ambient)
Yield80–85%
Purity>98% (by HPLC)

The metathesis route avoids handling volatile methyl nitrate, enhancing safety. However, it requires pre-synthesized methyl atropine sulfate, adding a preparatory step.

Comparative Analysis of Synthesis Routes

Table 3: Comparison of Alkylation vs. Metathesis Methods

FactorAlkylationMetathesis
SafetyHigh risk (explosive reagents)Moderate risk
ScalabilityLimited by methyl nitrate handlingIndustrially feasible
Purity95%98%
ByproductsNitromethane tracesBarium sulfate (easily removed)

The alkylation method offers simplicity but poses significant safety challenges. In contrast, the metathesis route is safer and more scalable, albeit with additional synthetic steps.

Quality Control and Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

  • Melting Point : 163°C (sharp, uncorrected).

  • Solubility : 50 mg/mL in water, forming a clear solution.

  • Elemental Analysis :

    • C: 59.00% (theoretical: 59.01%)

    • H: 7.15% (theoretical: 7.15%)

    • N: 7.65% (theoretical: 7.65%).

High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity >95%. Residual solvents (e.g., methanol) are quantified via gas chromatography .

Chemical Reactions Analysis

Methylatropine nitrate undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

Methylatropine nitrate is characterized by its high polarity, which restricts its ability to cross the blood-brain barrier. This property allows it to exert peripheral effects without significant central nervous system (CNS) involvement. Its primary applications include:

  • Relief of Pyloric Spasms : Commonly used in pediatrics to alleviate pyloric spasms in infants due to its peripheral action .
  • Management of Cardiac Arrhythmias : It competes with acetylcholine at muscarinic receptors, making it useful in treating certain cardiac arrhythmias by modulating vagal tone .
  • Ophthalmic Uses : Historically employed as a mydriatic agent for pupil dilation during ophthalmic examinations .

Gastrointestinal Disorders

Methylatropine nitrate has been utilized for managing gastrointestinal disorders, particularly in infants. Its effectiveness in relieving pyloric spasms has been documented in clinical settings.

ApplicationDosagePopulationStudy Reference
Pyloric Spasm Relief0.4 mg 6 times/dayInfants (n=1)
Paralytic Ileus2.5 mL once/dayInfants (n=1)

Cardiac Arrhythmias

In studies involving animal models, methylatropine nitrate has demonstrated efficacy in managing cardiac arrhythmias by blocking parasympathetic signaling.

ApplicationDosagePopulationStudy Reference
Cardiac Arrhythmia Treatment3.2 mg/kgRats (n=10)

Case Study 1: Pediatric Use

A study involving a two-month-old male infant with pyloric spasm demonstrated the successful application of methylatropine nitrate at a dosage of 0.4 mg administered six times daily. The treatment resulted in significant symptom relief without notable side effects, underscoring its safety profile in pediatric populations .

Case Study 2: Cardiac Research

In a controlled experiment on rats, the administration of methylatropine nitrate was shown to block increases in cardiac vagal activity induced by stress-related factors. This study highlighted its potential role in managing stress-induced cardiac responses .

Mechanism of Action

Methylatropine nitrate exerts its effects by antagonizing muscarinic acetylcholine receptors. It blocks the action of acetylcholine at these receptors, preventing the parasympathetic nervous system from exerting its effects. This leads to increased heart rate, reduced salivation, and dilation of the pupils . The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the inhibition of parasympathetic signaling .

Comparison with Similar Compounds

Key Insights :

  • Quaternary vs. In contrast, atropine sulfate and scopolamine (tertiary amines) exhibit central effects .
  • Potency : Methylatropine nitrate is reported to be more potent than atropine in peripheral mAChR blockade due to enhanced ionic interactions with receptor sites .
  • Stability : Unlike glycopyrrolate, methylatropine nitrate requires acidic formulations to prevent degradation, complicating its storage and administration .

Clinical and Toxicological Comparisons

Toxicity Profiles

Compound Acute Toxicity (Oral LD₅₀) Notable Risks
Methylatropine nitrate Category 2 (GHS) High acute oral/inhalation toxicity; requires careful handling
Atropine sulfate 400–750 mg/kg (rats) CNS effects (e.g., delirium) at high doses
Glycopyrrolate 250 mg/kg (rats) Lower acute toxicity but risks of urinary retention

Safety Notes:

  • Methylatropine nitrate’s quaternary structure reduces CNS toxicity compared to atropine sulfate but poses higher acute toxicity risks at equivalent doses .
  • Glycopyrrolate’s slower metabolism may increase cumulative toxicity in renal impairment .

Market and Historical Context

  • Methylatropine nitrate was introduced by Bayer in 1902 as a pupil-dilating agent and later repurposed for gastrointestinal disorders. Its bromide analog was discontinued in 2005 due to methyl bromide scarcity, increasing reliance on the nitrate form .
  • Ethylatropine bromide, another quaternary derivative, is less potent and rarely used today .

Biological Activity

Methylatropine nitrate, a quaternary ammonium salt derived from atropine, is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. Its unique pharmacological properties make it a valuable compound in various therapeutic applications, particularly in managing peripheral effects without central nervous system penetration. This article delves into the biological activity of methylatropine nitrate, supported by case studies, research findings, and data tables.

Methylatropine nitrate is characterized by its high polarity, which restricts its ability to cross the blood-brain barrier. This property differentiates it from other anticholinergic agents like atropine, allowing for targeted peripheral action. The primary mechanism involves blocking muscarinic receptors in various tissues, leading to effects such as reduced salivation, increased heart rate, and mydriasis (pupil dilation) .

Pharmacological Effects

Methylatropine nitrate exhibits several pharmacological effects:

  • Peripheral Muscarinic Effects : It targets the bladder and respiratory tract, effectively blocking parasympathetic signaling. This action is particularly beneficial in treating conditions like urinary incontinence and asthma .
  • Cardiac Effects : Studies indicate that methylatropine can facilitate cardiac vagal activity by blocking certain receptors involved in heart rate modulation . This effect has implications for managing stress-induced cardiac responses.
  • Gastrointestinal Activity : The compound has been used to relieve pyloric spasms in infants due to its peripheral action on smooth muscle .

Table 1: Summary of Clinical Observations

StudyPopulationDoseObserved Effects
Infants0.8 mg (multiple oral doses)Relief from pyloric spasms
Dogs3.2 mg/kg (subcutaneous)Increased heart rate, reduced salivation
Rats3.2 mg/kg (intravenous)Blocked vagal-induced bradycardia

In a study involving infants with pyloric spasms, methylatropine nitrate was administered at a dose of 0.8 mg multiple times orally, resulting in significant relief from symptoms . In canine models, administration of 3.2 mg/kg led to observable increases in heart rate and reductions in salivation, confirming its anticholinergic properties .

Behavioral Studies

Research conducted on rats demonstrated that methylatropine did not significantly alter behavior compared to saline controls when tested for conditioned responses. However, it was noted that higher doses of competing anticholinergics like scopolamine had more pronounced effects on behavior . This suggests that while methylatropine has peripheral effects, its influence on central nervous system behavior is minimal.

Safety Profile and Adverse Effects

Methylatropine nitrate is generally well-tolerated; however, some adverse effects have been reported:

  • Dilated Pupils : Commonly observed after administration.
  • Paralytic Ileus : A rare but serious side effect noted in some patients receiving higher doses .
  • Hypotonic Urinary Bladder : Documented in clinical cases where the drug was used for bladder control .

Q & A

Q. How should researchers ensure stability and proper storage of methylatropine nitrate in experimental settings?

Methylatropine nitrate is highly water-soluble but unstable in aqueous solutions unless stored in acidic conditions (pH <6) to prevent degradation. Solutions should be protected from light, and short-term storage at controlled temperatures (e.g., 4°C) is recommended. Solid forms should be kept in airtight, light-resistant containers .

Q. What validated analytical methods are suitable for quantifying methylatropine nitrate in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for quantification. Solid-phase extraction (SPE) can pre-concentrate the compound, while isotopic internal standards (e.g., deuterated analogs) improve precision. Method validation should include recovery rates, limit of detection (LOD), and matrix effects .

Q. How can confounding variables be minimized in studies investigating methylatropine nitrate's autonomic effects?

Randomized controlled trials (RCTs) with crossover designs (e.g., testing the same subjects under different conditions) reduce intersubject variability. Peripheral muscarinic blockade should be standardized (e.g., 3 mg·kg⁻¹ methylatropine nitrate IV 30 minutes pre-test) to isolate autonomic effects. Covariates like systolic blood pressure (SBP) must be statistically controlled .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in methylatropine nitrate's efficacy across neuropharmacological studies?

Discrepancies in Aβ oligomer inhibition (e.g., moderate efficacy vs. Epigallocatechin in Alzheimer’s models) may arise from assay sensitivity or concentration-dependent effects. Dose-response curves and orthogonal validation (e.g., electrophysiology alongside biochemical assays) clarify efficacy. Meta-analyses of effect sizes and confidence intervals (e.g., 95% CI) across studies can identify trends .

Q. How does methylatropine nitrate interact with calcium signaling pathways in cardiac and neuronal tissues?

Methylatropine nitrate antagonizes muscarinic acetylcholine receptors (mAChRs), indirectly modulating calcium flux via G-protein-coupled pathways. Advanced techniques include patch-clamp electrophysiology to measure ion currents and fluorescent calcium indicators (e.g., Fura-2) in isolated cells. Receptor binding assays (e.g., radioligand displacement) quantify affinity (Kd) .

Q. What statistical frameworks are optimal for analyzing methylatropine nitrate's dose-dependent effects on heart rate variability?

Repeated-measures ANOVA with covariates (e.g., SBP) accounts for time-dependent changes. Least-squares means tests adjust for baseline differences, while analysis of covariance (ANCOVA) isolates drug effects from physiological variables. Bayesian hierarchical models are useful for small-sample studies .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for methylatropine nitrate's pharmacokinetics?

Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro parameters (e.g., plasma protein binding, metabolic clearance via liver microsomes) with in vivo data. Stable isotope-labeled tracers enable precise tracking of absorption/distribution in animal models. Interspecies scaling factors (e.g., allometric equations) refine human dose predictions .

Methodological Considerations

  • Data Interpretation : Effect sizes (Cohen’s d) and confidence intervals should be prioritized over p-values to assess clinical relevance .
  • Ethical Compliance : Follow hazardous material guidelines (e.g., eye wash stations, contamination protocols) when handling methylatropine nitrate .
  • Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data/analytical code to address reproducibility crises .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropine methyl nitrate
Reactant of Route 2
Reactant of Route 2
Atropine methyl nitrate

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